5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
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Overview
Description
5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler structure but similar biological activity.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-10-5-6-14-12(8-10)18-16(23-14)20-15-19-13(9-22-15)11-4-2-3-7-17-11/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLNWUKUKGOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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